molecular formula C11H8N4O2S B14917406 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile

2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile

Cat. No.: B14917406
M. Wt: 260.27 g/mol
InChI Key: HFJBQNPXUNCWGP-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)-5-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a nitro group at the 5-position of the benzene ring and a 1-methyl-1H-imidazole-2-ylthio substituent at the 2-position.

Properties

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-5-nitrobenzonitrile

InChI

InChI=1S/C11H8N4O2S/c1-14-5-4-13-11(14)18-10-3-2-9(15(16)17)6-8(10)7-12/h2-6H,1H3

InChI Key

HFJBQNPXUNCWGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group in the imidazole ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally or functionally related compounds, emphasizing key differences in substituents, synthesis, and applications:

Compound Name & Structure Key Features Yield (%) Melting Point (°C) Biological/Functional Relevance References
Target: 2-((1-Methyl-1H-imidazol-2-yl)thio)-5-nitrobenzonitrile Nitrobenzonitrile core; imidazole-thioether substituent N/A N/A Hypothetical applications in medicinal chemistry (inferred from structural analogs)
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile Benzyl group at N1; methylthio and nitrile groups on imidazole 73.8 Oil (not reported) Intermediate in heterocyclic synthesis
4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile Pyrimidine core; trimethoxyphenyl and propargylthio substituents 32.8 176–177 Potential kinase inhibitor (structural motif)
Balamapimod (MKI-833): 4-[[3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile Quinoline-carbonitrile core; complex substituents (piperidinyl, pyrrolidinyl) N/A N/A Oncology candidate (p38 MAP kinase inhibitor)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate Metronidazole-derived ester; bromobenzoate substituent N/A N/A Antiglycation agent (experimental)

Key Observations:

Structural Variations: The target compound’s nitrobenzonitrile core distinguishes it from pyrimidine () or quinoline () derivatives. The nitro group’s position on the benzene ring (vs.

Synthesis and Physicochemical Properties :

  • Yields vary significantly: The pyrimidine derivative (32.8%, ) is lower than the benzyl-imidazole compound (73.8%, ), likely due to steric or electronic challenges in multi-step syntheses.
  • Melting points correlate with molecular complexity. The pyrimidine derivative (176–177°C, ) has a defined crystalline structure, whereas the benzyl-imidazole compound remains an oil.

The trimethoxyphenyl group in the pyrimidine derivative () enhances lipophilicity, which could improve membrane permeability compared to the nitrobenzonitrile core.

Research Implications

  • Structure-Activity Relationships (SAR): Modifying the nitro group’s position or introducing heterocyclic cores (e.g., pyrimidine, quinoline) could optimize bioactivity.
  • Synthetic Challenges : High-yield routes for nitrobenzonitrile derivatives require optimization of cyanide incorporation and nitro-group stability .
  • Therapeutic Potential: The imidazole-thioether moiety’s prevalence in kinase inhibitors () and antibacterial agents () suggests unexplored applications for the target compound.

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